Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester
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Overview
Description
Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester is a complex organic compound with the molecular formula C18H24O5. This compound is characterized by the presence of an oxirane ring, a carboxylic acid group, and an ethyl ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester typically involves the reaction of oxirane with carboxylic acids in the presence of a catalyst. One common method is the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid. This reaction is carried out at temperatures ranging from 323 to 353 K and involves the formation of a β-hydroxypropyl ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of tertiary amines as catalysts is common to decrease the curing temperature and control the regioselectivity of the ring cleavage .
Chemical Reactions Analysis
Types of Reactions
Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions include β-hydroxypropyl esters, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester involves the ring-opening reaction of the oxirane group. This reaction is typically initiated by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester: This compound has a similar structure but with different substituents, leading to different chemical properties.
Oxiranecarboxylic acid, 3-phenyl-, ethyl ester: Another similar compound with a phenyl group instead of the acetylphenoxy group.
Uniqueness
Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Properties
CAS No. |
212066-85-8 |
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Molecular Formula |
C18H24O5 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 2-[5-(4-acetylphenoxy)pentyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C18H24O5/c1-3-21-17(20)18(13-23-18)11-5-4-6-12-22-16-9-7-15(8-10-16)14(2)19/h7-10H,3-6,11-13H2,1-2H3 |
InChI Key |
RFWSLIGHRRMXPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCCCOC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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